![molecular formula C10H14ClNO2 B13618791 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride](/img/structure/B13618791.png)
9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride is a chemical compound belonging to the benzoxazepine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine ring system, which is a seven-membered ring containing both nitrogen and oxygen atoms.
Vorbereitungsmethoden
The synthesis of 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of substituted isoindole derivatives. This process typically requires specific reaction conditions, such as the presence of a base and a suitable solvent . Industrial production methods may involve the use of microwave heating to facilitate the cyclization process, which can enhance the yield and reduce reaction times .
Analyse Chemischer Reaktionen
9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride can be compared with other similar compounds, such as:
2,3-Dihydro-1,5-benzoxazepines: These compounds share a similar ring structure but differ in their substituents and biological activities.
1,4-Benzodiazepines: These compounds have a similar core structure but contain a nitrogen atom instead of oxygen in the ring.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which distinguish it from other benzoxazepine derivatives .
Eigenschaften
Molekularformel |
C10H14ClNO2 |
---|---|
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-9(12)3-2-8-6-11-4-5-13-10(7)8;/h2-3,11-12H,4-6H2,1H3;1H |
InChI-Schlüssel |
VIMYYMJJJPBUPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1OCCNC2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.